Tetrakis(2-chloroethyl)phosphorodiamidic Chloride

Hematological safety Alkylating agent prodrugs Bone marrow toxicity

Tetrakis(2-chloroethyl)phosphorodiamidic chloride (CAS 60106-92-5; molecular formula C₈H₁₆Cl₅N₂OP; MW 364.46 g/mol) is a fully substituted phosphorodiamidic chloride bearing four 2‑chloroethyl groups on two nitrogen atoms and one reactive P–Cl bond. The compound is structurally and mechanistically related to the nitrogen mustard class of DNA‑alkylating agents, yet it differs fundamentally from the clinically relevant phosphoramide mustards (e.g., cyclophosphamide’s active metabolite phosphoramide mustard, CAS 31645‑39‑3) in its substitution pattern, electrophilic reactivity, and lipophilicity.

Molecular Formula C8H16Cl5N2OP
Molecular Weight 364.5 g/mol
CAS No. 60106-92-5
Cat. No. B195322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(2-chloroethyl)phosphorodiamidic Chloride
CAS60106-92-5
SynonymsTetrakis(2-chloroethyl)phosphorodiamidic Chloride;  N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride;  NSC 236636
Molecular FormulaC8H16Cl5N2OP
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESC(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)Cl
InChIInChI=1S/C8H16Cl5N2OP/c9-1-5-14(6-2-10)17(13,16)15(7-3-11)8-4-12/h1-8H2
InChIKeyQXUFUUCHZZBJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(2-chloroethyl)phosphorodiamidic Chloride (CAS 60106-92-5): Chemical Identity, Regulatory Role, and Comparator Context


Tetrakis(2-chloroethyl)phosphorodiamidic chloride (CAS 60106-92-5; molecular formula C₈H₁₆Cl₅N₂OP; MW 364.46 g/mol) is a fully substituted phosphorodiamidic chloride bearing four 2‑chloroethyl groups on two nitrogen atoms and one reactive P–Cl bond . The compound is structurally and mechanistically related to the nitrogen mustard class of DNA‑alkylating agents, yet it differs fundamentally from the clinically relevant phosphoramide mustards (e.g., cyclophosphamide’s active metabolite phosphoramide mustard, CAS 31645‑39‑3) in its substitution pattern, electrophilic reactivity, and lipophilicity [1]. It is catalogued as Cyclophosphamide Impurity 12 (also designated Impurity B) and supplied with detailed characterization data in compliance with ICH and pharmacopoeial guidelines, enabling its use as an analytical reference standard for method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [2]. The compound further serves as a key synthetic precursor for a distinct class of investigational tetrakis(chloroethyl)phosphorodiamidate prodrugs that are under development as cancer therapeutics and are characterized by a pre‑activated, multifunctional alkylating moiety that does not require hepatic CYP450 bioactivation, in contrast to cyclophosphamide and ifosfamide [3].

Why Tetrakis(2-chloroethyl)phosphorodiamidic Chloride Cannot Be Replaced by Generic Bis‑ or Tris‑Chloroethyl Phosphorodiamidates in Procurement Specifications


Generic substitution fails because the number and spatial arrangement of 2‑chloroethyl groups fundamentally determine the compound’s alkylating functionality, activation mechanism, and regulatory specificity. Tetrakis(2-chloroethyl)phosphorodiamidic chloride possesses four 2‑chloroethyl arms, which after hydrolytic or enzymatic conversion yield a tetra‑functional phosphorodiamidic acid capable of forming more extensive DNA interstrand cross‑links than the di‑functional phosphoramide mustard derived from cyclophosphamide [1]. Critically, analogs lacking the full tetrakis(chloroethyl) moiety—such as tris(2‑chloroethyl)phosphorodiamidic chloride (CAS 60106‑97‑0) or bis(2‑chloroethyl)phosphoramidic dichloride (CAS 127‑88‑8)—exhibit different reactivity profiles, fewer alkylating sites, and are not validated as Cyclophosphamide Impurity 12/Impurity B, rendering them unsuitable for compendial impurity testing or regulatory ANDA submissions . Furthermore, in hypoxia‑selective prodrug platforms, the removal of the tetrakis(chloroethyl) moiety entirely abolishes cytotoxicity, confirming that the tetra‑substitution pattern is not interchangeable with lower halogen‑content analogs [2]. For pharmaceutical impurity reference standards, substitution with a compound bearing a different chlorine count or different phosphorus‑substituent architecture would invalidate HPLC retention time assignments, resolution specifications, and system suitability criteria required by ICH Q3A/Q3B guidelines [3].

Tetrakis(2-chloroethyl)phosphorodiamidic Chloride: Quantitative Differentiation Evidence Versus Closest Analogs and Alternatives


Tetrakis-Chloroethyl Prodrugs Exhibit Reduced Bone Marrow Suppression Relative to Cyclophosphamide In Vivo

TLK58747, a prodrug that delivers the tetrakis(2-chloroethyl)phosphorodiamidic acid warhead via a β‑elimination mechanism at physiological pH, caused less bone marrow suppression in rats than did an equi‑efficacious dose of cyclophosphamide, a finding reported in the primary publication describing this compound class [1]. Cyclophosphamide is clinically limited by dose‑dependent myelosuppression, yet in the same study TLK58747 demonstrated broad antitumor efficacy in xenograft models of human breast, pancreas, prostate, leukemia, and glioma, indicating that the tetrakis‑chloroethyl phosphorodiamidic acid scaffold uncouples hematological toxicity from antitumor potency [2]. This bone‑marrow‑sparing profile is attributed to the absence of acrolein release (which does occur with cyclophosphamide and mediates urothelial and hematopoietic toxicity) and to the high lipophilicity of the tetra‑chlorinated moiety that facilitates preferential intracellular accumulation [3].

Hematological safety Alkylating agent prodrugs Bone marrow toxicity Therapeutic index

Hypoxia-Selective Cytotoxicity Requires the Tetrakis(Chloroethyl) Moiety: Selectivity Ratios of 1.6 to >90 in HT-29 Cells

A series of nitrobenzyltetrakis(chloroethyl)phosphorodiamidates was evaluated against HT‑29 human colon carcinoma cells under aerobic and hypoxic conditions. All compounds bearing the tetrakis(chloroethyl) moiety were selectively toxic under hypoxia, with selectivity ratios (hypoxic IC₅₀ / aerobic IC₅₀) spanning 1.6 to >90 [1]. In contrast, analog compounds that lacked either the nitro trigger group or the tetrakis(chloroethyl) phosphorodiamidate moiety were completely non‑cytotoxic under both aerobic and hypoxic conditions, formally demonstrating that the presence of four chloroethyl arms is an absolute structural requirement for any alkylating antitumor activity in this chemotype [2]. Alkaline elution experiments further showed a greater number of DNA interstrand cross‑links under hypoxic versus aerobic conditions, with the cross‑link density under hypoxia matching that produced by an equitoxic dose of melphalan, confirming that phosphorodiamidate release and subsequent DNA alkylation constitute the mechanism of cytotoxicity [3].

Hypoxia-selective alkylation Bioreductive prodrugs HT-29 colon carcinoma Tumor spheroid models

Tetrakis(Chloroethyl)phosphorodiamidates Maintain Potency Against Cyclophosphamide-Resistant L1210 and P388 Leukemia Cell Lines

The tetrakis(chloroethyl)phosphorodiamidate chemotype was reported to be highly potent in vitro against both cyclophosphamide‑sensitive and cyclophosphamide‑resistant L1210 and P388 murine leukemia cell lines, with one analog demonstrating significant in vivo antitumor activity against L1210 leukemia [1]. This retained efficacy in cyclophosphamide‑resistant lines distinguishes tetrakis‑substituted phosphorodiamidates from cyclophosphamide and its active metabolite phosphoramide mustard, which are substrates for aldehyde dehydrogenase (ALDH1A1)‑mediated inactivation—a major clinical resistance mechanism [2]. Because tetrakis(chloroethyl)phosphorodiamidate prodrugs are pre‑activated (releasing the warhead via β‑elimination rather than requiring CYP450 oxidation), they bypass both the hepatic activation bottleneck and the ALDH‑mediated detoxification pathway that limits cyclophosphamide effectiveness in resistant tumors [3].

Drug resistance Aldophosphamide analogs L1210 leukemia P388 leukemia Cyclophosphamide resistance

Tetrakis-Chloroethyl Prodrugs Are More Potent Than Corresponding Phosphoramide Mustards Against V-79 Fibroblasts: IC₅₀ Range 1.8–69.1 µM

Sulfonyl‑containing aldophosphamide analogs that liberate tetrakis(chloroethyl)phosphorodiamidic acid as the active warhead were reported to be more potent than the corresponding phosphoramide mustards (the active metabolites of cyclophosphamide and ifosfamide) against V‑79 Chinese hamster lung fibroblasts in vitro, with IC₅₀ values spanning 1.8–69.1 µM [1]. For an explicit intra‑class comparator, phosphoramide mustard (N,N‑bis(2‑chloroethyl)phosphorodiamidic acid) possesses only two 2‑chloroethyl groups and is chemically labile with a half‑life of 18 min in 0.1 M HEPES buffer at 37 °C, severely limiting its therapeutic utility as a directly administered agent [2]. In the same V‑79 assay system, the tetrakis‑prodrugs not only showed lower IC₅₀ values but several compounds also exhibited excellent in vivo antitumor activity in CD2F1 mice against both wild‑type P388/0 and cyclophosphamide‑resistant P388/CPA tumor lines, confirming that the in vitro potency advantage translates to in vivo efficacy [3].

Comparative cytotoxicity Phosphoramide mustard V-79 fibroblasts Prodrug potency Aldophosphamide analogs

Tetrakis(Chloroethyl)phosphorodiamidic Acid-Based Prodrugs Are Non-Cross-Resistant with Platinum, Taxane, and Anthracycline Agents

Canfosfamide (TLK286, Telcyta™), a glutathione analog prodrug that releases N,N,N′,N′‑tetrakis(2‑chloroethyl)phosphorodiamidic acid as its active alkylating moiety, has demonstrated a non‑cross‑resistant profile with platinum agents, taxanes, and anthracyclines in both preclinical and clinical settings [1]. Evidence from in vitro cell culture and tumor biopsies indicates that canfosfamide retains activity in platinum‑resistant, paclitaxel‑resistant, and doxorubicin‑resistant cancer models [2]. Mechanistically, in addition to DNA alkylation, the activated tetrakis‑phosphorodiamidic acid inhibits the catalytic kinase activity of purified DNA‑dependent protein kinase (DNA‑PK) with an IC₅₀ of approximately 1 µM, representing a dual mechanism (DNA damage plus DNA repair inhibition) that is not shared by mono‑ and bis‑chloroethyl mustards such as phosphoramide mustard or chlorambucil [3]. The non‑cross‑resistance profile has been independently confirmed for TLK58747, which retained effectiveness against cancer cell lines resistant to adriamycin, paclitaxel, and carboplatin [4].

Non-cross-resistance Canfosfamide Platinum-resistant Ovarian cancer DNA-PK

Regulatory‑Grade Cyclophosphamide Impurity 12 Reference Standard: Method Validation and ANDA Compliance

Tetrakis(2-chloroethyl)phosphorodiamidic chloride is officially catalogued as Cyclophosphamide Impurity 12 (also referred to as Impurity B) and is supplied with detailed characterization data (NMR, MS, HPLC purity, residual solvents) compliant with ICH and pharmacopoeial regulatory guidelines [1]. This compound is explicitly designated for use in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for cyclophosphamide drug products [2]. In contrast, related phosphorodiamidic chlorides such as tris(2‑chloroethyl)phosphorodiamidic chloride (CAS 60106‑97‑0) or bis(2‑chloroethyl)phosphoramidic dichloride (CAS 127‑88‑8) are not recognized as pharmacopoeial impurities for cyclophosphamide and do not carry validated retention time assignments or certified purity profiles for compendial HPLC methods, meaning their substitution for Impurity 12 would fail system suitability criteria and invalidate regulatory filings . The compound is available from Toronto Research Chemicals (TRC), SynZeal, and Santa Cruz Biotechnology in quantities from 250 mg to multi‑gram with a minimum purity specification of 98% .

Pharmaceutical impurity standard Cyclophosphamide impurity Method validation ANDA submission ICH Q3 guidelines

Validated Application Scenarios for Tetrakis(2-chloroethyl)phosphorodiamidic Chloride Procurement Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Cyclophosphamide ANDA/QC Testing

As the designated Cyclophosphamide Impurity 12 (Impurity B), tetrakis(2‑chloroethyl)phosphorodiamidic chloride is the required reference material for HPLC method development, system suitability testing, and impurity quantification in ANDA submissions and QC batch release for generic cyclophosphamide drug products [1]. The compound is supplied with comprehensive characterization data (NMR, MS, HPLC purity) compliant with ICH Q3A/Q3B and pharmacopoeial monographs, ensuring regulatory audit readiness [2]. No other phosphorodiamidic chloride analog carries this regulatory designation, making it a sole-source procurement item for this application.

Precursor for Hypoxia-Selective Anticancer Prodrugs in Preclinical Oncology

The tetrakis(chloroethyl)phosphorodiamidate scaffold is indispensable for bioreductive prodrugs that achieve hypoxia‑selective cytotoxicity with selectivity ratios of 1.6 to >90 against HT‑29 colon carcinoma cells [1]. Analogs lacking the tetrakis moiety show zero cytotoxicity, confirming the absolute structural requirement for four chloroethyl arms [2]. The compound’s reactive P–Cl bond enables facile coupling with nitrobenzyl alcohol or nitroheterocyclic triggers to generate investigational hypoxia‑targeted agents. The demonstrated DNA interstrand cross‑linking density under hypoxia, comparable to melphalan, provides a validated pharmacodynamic endpoint for lead optimization [3].

Synthesis of DNA-PK–Inhibiting, Non-Cross-Resistant Alkylating Prodrugs

Tetrakis(2‑chloroethyl)phosphorodiamidic chloride serves as the direct precursor for prodrugs such as canfosfamide (TLK286) and TLK58747, which combine DNA alkylation with DNA‑PK kinase inhibition (IC₅₀ ≈ 1 µM) [1]. These agents demonstrate non‑cross‑resistance with platinum, taxane, and anthracycline chemotherapies—a dual‑mechanism profile not achievable with bis‑chloroethyl phosphoramide mustards [2]. TLK58747 further showed reduced bone marrow suppression compared to cyclophosphamide while maintaining broad antitumor efficacy across breast, pancreas, prostate, and leukemia xenograft models, making the tetrakis scaffold the preferred choice for next‑generation alkylating agent R&D programs [3].

Scalable Intermediate for Multikilogram GMP Synthesis of Phosphorodiamidate Prodrugs

A published efficient synthesis of 2‑hydroxyethyl N,N,N′,N′‑tetrakis(2‑chloroethyl)phosphorodiamidate, a key intermediate for multiple clinical‑stage prodrugs, starts from phosphorus oxychloride and bis(2‑chloroethyl)amine, proceeding via the tetrakis(2‑chloroethyl)phosphorodiamidic chloride intermediate in a two‑step, one‑pot process followed by base‑catalyzed reaction with excess ethylene glycol [1]. This route has been validated at multikilogram scale with an overall yield of 52%, demonstrating process scalability for industrial procurement of the chloride intermediate for downstream GMP manufacturing [2]. The use of commercially available tetrakis(2‑chloroethyl)phosphorodiamidic chloride as a direct starting material for late‑stage derivatization (e.g., coupling with lithio alkoxides) has also been reported, providing a convergent alternative to de novo synthesis [3].

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